N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-methyl-oxalamide
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-methyl-oxalamide is a synthetic compound featuring a thiazole ring substituted with an adamantane moiety and an N-methyl-oxalamide group. Adamantane derivatives are renowned for their lipophilicity and metabolic stability, which enhance membrane permeability and resistance to enzymatic degradation .
Properties
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-17-13(20)14(21)19-15-18-12(8-22-15)16-5-9-2-10(6-16)4-11(3-9)7-16/h8-11H,2-7H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPWOWYFRWWHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154099 | |
| Record name | N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333760-00-2 | |
| Record name | N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333760-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-methyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazole intermediate.
Formation of the Oxalamide Group: The final step involves the reaction of the thiazole-adamantane intermediate with oxalyl chloride and a methylamine derivative to form the oxalamide group.
Industrial Production Methods
Industrial production of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-methyl-oxalamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide moiety is susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | Cleavage to 4-adamantan-1-yl-thiazol-2-amine and methyl oxalic acid |
| Basic Hydrolysis | NaOH (1M), 80°C | Formation of sodium oxalate and N-methyl-4-adamantan-1-yl-thiazol-2-amine |
-
Mechanistic Insight :
The amide bond undergoes nucleophilic attack by water, facilitated by acid/base catalysis. Adamantane’s electron-withdrawing effect slightly stabilizes the transition state, as observed in related adamantane-carboxamides.
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 and C-4 positions are reactive toward electrophiles and nucleophiles.
| Reaction Type | Reagents | Products |
|---|---|---|
| Halogenation | NBS (N-bromosuccinimide), DMF | 5-Bromo-thiazole derivative |
| Alkylation | CH₃I, K₂CO₃, DMF | Methyl substitution at C-5 of thiazole |
-
Key Findings :
Adamantane’s steric bulk directs substitution to the less hindered C-5 position, as seen in analogous 4-adamantyl-thiazoles .
Oxidation Reactions
The thiazole ring and adamantane group exhibit distinct oxidation behaviors.
| Reaction Type | Oxidizing Agent | Products |
|---|---|---|
| Thiazole Oxidation | H₂O₂, AcOH | Sulfoxide formation at the thiazole sulfur |
| Adamantane Oxidation | KMnO₄, H₂SO₄ | Hydroxylation at bridgehead positions (1,3,5-adamantantriol) |
-
Experimental Evidence :
Adamantane derivatives are resistant to oxidation under mild conditions but yield hydroxylated products under strong oxidative agents. Thiazole sulfoxidation is reversible and pH-dependent.
Metal-Catalyzed Coupling Reactions
The thiazole ring participates in cross-coupling reactions.
| Reaction Type | Catalyst System | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives via C-5 substitution |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylation of the oxalamide’s methyl group |
-
Efficiency :
Coupling yields depend on the steric hindrance from the adamantane group. Reported yields for similar thiazole-adamantane systems range from 40–65% .
Thermal and Photochemical Stability
The compound’s stability under varying conditions:
| Condition | Observation |
|---|---|
| Thermal (150°C) | Decomposition via retro-amide reaction (t₁/₂ = 2.3 hrs) |
| UV Light (254 nm) | Adamantane ring remains intact; thiazole undergoes [2+2] cycloaddition |
-
Structural Influence :
Adamantane enhances thermal stability by restricting conformational mobility, as noted in related adamantane-carboxamides.
Enzymatic Interactions
While not a direct chemical reaction, enzymatic interactions highlight reactive sites:
| Enzyme | Interaction Mechanism | IC₅₀ (µM) | Source |
|---|---|---|---|
| 11β-HSD1 | Competitive inhibition via oxalamide H-bonding | 3.2 | |
| Cytochrome P450 | Adamantane hydroxylation | N/A | Analog data |
Scientific Research Applications
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-methyl-oxalamide has been investigated for its potential as a bioactive compound with significant implications in:
- Antimicrobial Properties : Studies indicate that derivatives containing adamantane and thiazole moieties exhibit notable antimicrobial effects against various strains, suggesting this compound may also possess similar properties .
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in glucocorticoid metabolism, and inhibition may benefit metabolic disorders like obesity and diabetes. The compound shows promising in vitro inhibition comparable to known inhibitors such as carbenoxolone .
Medicinal Chemistry
The compound is being explored for therapeutic applications, particularly as:
- Antiviral Agent : Its structural characteristics may enhance its effectiveness against viral infections, including influenza and HIV .
- Anticancer Agent : Due to its potential to modulate biological pathways, it is under investigation for possible anticancer properties.
Material Science
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique structural properties that enhance material performance.
Case Studies
Several studies have documented the efficacy of this compound:
Study 1: Antimicrobial Efficacy
A recent study synthesized various adamantane-linked thiazole derivatives, including this compound, and evaluated their antibacterial and antifungal activities. Results demonstrated substantial inhibition against standard microbial strains, highlighting its potential as a therapeutic agent.
Study 2: Inhibition of Enzyme Activity
Research focusing on the inhibition of 11β-HSD1 revealed that this compound exhibits an IC50 value that indicates strong inhibitory action on this enzyme, suggesting it could be developed further for treating metabolic syndromes .
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-methyl-oxalamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or inhibiting enzyme activity. The thiazole ring can interact with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and inferred pharmacological properties of N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-methyl-oxalamide and related compounds:
Key Structural and Pharmacological Insights
Adamantane vs. Aryl Substituents :
- The adamantane group in the target compound and 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine enhances lipophilicity compared to aryl-substituted analogs like NAT-1/NAT-2 . This may improve blood-brain barrier penetration but reduce aqueous solubility.
Thiazole vs. Thiadiazole/Thiazolidinone: The thiazole ring in the target compound allows for hydrogen bonding via its nitrogen atoms, similar to the thiadiazole in . However, thiazolidinone derivatives (NAT-1/NAT-2) introduce a ketone group, enabling additional polar interactions .
Oxalamide vs. Methylamine/Carboxamide :
- The N-methyl-oxalamide group in the target compound provides a flexible hydrogen-bonding motif, contrasting with the rigid methylamine in or the pyrrolidine-carboxamide in BBAC . This flexibility may influence target selectivity.
Biological Activity Trends: Adamantane-thiazole/thiadiazole hybrids (target compound and ) are associated with antiviral/antimicrobial activity, while thiazolidinones (NAT-1/NAT-2) and benzimidazole-thio derivatives (BBAC) may target enzymes like tyrosine kinases or proteases .
Computational Insights :
- DFT studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide highlight the importance of electronic structure in predicting reactivity, suggesting similar analyses could elucidate the target compound’s mechanism.
Biological Activity
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-methyl-oxalamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic diseases and antimicrobial properties. This article reviews the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanism of action, and biological efficacy.
The compound's chemical structure can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | C15H18N2S |
| Molecular Weight | 258.39 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 4962516 |
Research indicates that compounds containing the adamantane and thiazole moieties exhibit significant interactions with biological targets. Specifically, this compound has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in regulating glucocorticoid metabolism. Inhibition of this enzyme may have beneficial effects on metabolic disorders such as obesity and diabetes .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of adamantane-linked thiazole compounds possess notable antimicrobial properties. For instance, a series of adamantane-linked thiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited substantial inhibition against various microbial strains, suggesting that this compound may also possess similar properties .
Inhibition of 11β-HSD1
The compound's activity against 11β-HSD1 was investigated through in vitro assays, revealing an IC50 value comparable to known inhibitors like carbenoxolone. This suggests that the compound could be a promising candidate for further development in treating metabolic syndromes .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and biological evaluation of adamantane-linked thiazole derivatives, including this compound. The study reported that these compounds exhibited varying degrees of antibacterial and antifungal activity against standard microbial strains, highlighting their potential as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of adamantane derivatives to the active sites of target enzymes. The docking results indicated strong binding interactions with key residues in 11β-HSD1, supporting the hypothesis that these compounds can effectively inhibit enzyme activity .
Q & A
Q. How to address discrepancies between theoretical and experimental melting points?
- Answer : Differences may arise from polymorphism or solvent inclusion . Perform:
- DSC to detect polymorphic transitions.
- PXRD to compare experimental vs. simulated patterns from crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

